molecular formula C12H7Cl3 B1345122 2,2',6-Trichlorobiphenyl CAS No. 38444-73-4

2,2',6-Trichlorobiphenyl

Cat. No.: B1345122
CAS No.: 38444-73-4
M. Wt: 257.5 g/mol
InChI Key: MVXIJRBBCDLNLX-UHFFFAOYSA-N
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Description

2,2’,6-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Preparation Methods

The synthesis of 2,2’,6-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods often involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

2,2’,6-Trichlorobiphenyl undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’,6-Trichlorobiphenyl involves its interaction with various molecular targets. One of the primary pathways is the binding to the aryl hydrocarbon receptor, which disrupts cellular functions by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, it affects calcium ion channels in cardiac myocytes, influencing contraction and calcium transients .

Comparison with Similar Compounds

2,2’,6-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

2,2’,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its reactivity and interactions with biological systems.

Properties

IUPAC Name

1,3-dichloro-2-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXIJRBBCDLNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074777
Record name 2,2',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-73-4
Record name 2,2',6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the non-planar structure of PCB 19 influence its sorption to clay minerals compared to the co-planar PCB 36?

A1: Research indicates that the non-planar structure of PCB 19 significantly affects its sorption affinity to clay minerals compared to the co-planar PCB 36. [] Batch sorption experiments demonstrated a considerably greater sorption coefficient (Kw) for the co-planar PCB 36 on various homoionic montmorillonites. Molecular dynamics (MD) simulations revealed that the hydrophobic nature of the interlayer regions within the clay minerals played a crucial role. This hydrophobicity is determined by the hydration status of exchangeable cations and the corresponding d-spacing. The enhanced sorption observed for co-planar PCBs, like PCB 36, can be attributed to shape selectivity and stronger hydrophobic interactions within these interlayer regions, which the non-planar PCB 19 cannot achieve as effectively. []

Q2: What are the effects of PCB 19 on cardiac myocytes?

A2: Studies have shown that PCB 19 negatively impacts cardiac myocytes. [] Specifically, PCB 19 decreases contractile force in these cells in a concentration-dependent manner. This negative inotropic effect is linked to a reduction in the Ca2+ transient, primarily caused by the inhibition of L-type Ca2+ channels. The research demonstrates that PCB 19 exposure can disrupt critical cardiac functions by interfering with calcium signaling pathways. []

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